molecular formula C10H10N4 B11711970 N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11711970
M. Wt: 186.21 g/mol
InChI Key: LDUDOXLNNOIDQQ-AWNIVKPZSA-N
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Description

N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 4-methylbenzaldehyde and 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted Schiff bases with different functional groups.

Scientific Research Applications

N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N’-[(E)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(E)-1-(4-methylphenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C10H10N4/c1-9-2-4-10(5-3-9)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+

InChI Key

LDUDOXLNNOIDQQ-AWNIVKPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C=NN=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C=NN=C2

Origin of Product

United States

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